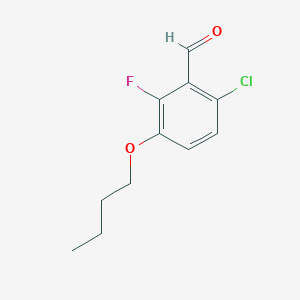

3-Butoxy-6-chloro-2-fluorobenzaldehyde

Description

Historical Context and Discovery

The development of halogenated benzaldehyde derivatives represents a significant evolution in aromatic aldehyde chemistry that traces its roots to the pioneering work of nineteenth-century chemists. The fundamental understanding of benzaldehyde chemistry was established through landmark discoveries, beginning with the work of Wohler and Liebig in 1832, who solved the problem of benzene radical structure through their discovery of benzaldehyde itself. This foundational research revealed the benzoyl radical structure and established the theoretical framework for understanding aromatic aldehyde reactivity patterns.

The historical progression toward halogenated benzaldehyde derivatives emerged from the need to modify the electronic and steric properties of the benzaldehyde scaffold. Early synthetic approaches to halogenated benzaldehydes relied heavily on chlorination methodologies developed during the industrial expansion of the late nineteenth and early twentieth centuries. The chlorination of toluene, which became commercially viable around 1900, provided access to benzyl chloride derivatives that could be subsequently converted to the corresponding aldehydes through hydrolysis reactions. This methodology represented the primary synthetic route for halogenated benzaldehydes from 1900 to approximately 1970, when alternative oxidation methodologies began to emerge.

The development of this compound specifically represents a more recent advancement in this field, reflecting the growing sophistication of synthetic organic chemistry and the demand for precisely functionalized building blocks in pharmaceutical and materials science applications. The compound's molecular formula C₁₁H₁₂ClFO₂ and molecular weight of 230.66 daltons indicate a carefully designed structure that incorporates multiple functional handles for further synthetic elaboration. The presence of both chlorine and fluorine substituents, combined with the butoxy group, demonstrates the modern synthetic chemist's ability to introduce multiple orthogonal functionalities onto a single aromatic framework.

Relevance in Contemporary Chemical Research

Contemporary chemical research has identified this compound as a valuable synthetic intermediate with significant potential across multiple research domains. The compound's unique substitution pattern makes it particularly attractive for medicinal chemistry applications, where the combination of halogen substituents and alkoxy functionality can be exploited to optimize pharmacological properties. The strategic placement of the chloro and fluoro substituents at the 6 and 2 positions, respectively, along with the butoxy group at the 3 position, creates a substitution pattern that can significantly influence molecular recognition, metabolic stability, and bioavailability characteristics.

The compound's relevance in pharmaceutical synthesis stems from its ability to serve as a versatile building block for constructing more complex molecular architectures. Patent literature demonstrates its utility in the preparation of herbicidal compounds, specifically as an intermediate in the synthesis of 6-(poly-substituted aryl)-4-aminopicolinates. These applications highlight the compound's value in agrochemical development, where precise molecular modifications can lead to improved selectivity and efficacy profiles. The transformation of the aldehyde functionality through reactions with hydroxylamine derivatives represents one pathway through which this compound can be converted to bioactive heterocyclic systems.

Research into halogen-substituted benzaldehyde derivatives has revealed their exceptional performance as corrosion inhibitors for mild steel in hydrochloric acid solutions. Studies have demonstrated that the inhibition efficiency of these compounds follows a specific order based on the halogen substituent: Br-BT > Cl-BT > F-BT > H-BT, where BT represents benzaldehyde thiosemicarbazone derivatives. This research has important implications for understanding how this compound might be functionalized to create effective corrosion protection systems. The electrochemical studies reveal that these compounds act as mixed-type inhibitors, with their effectiveness attributed to both chemisorption and electrostatic interactions with metal surfaces.

The compound's structural features also make it valuable for studying structure-activity relationships in biological systems. Recent investigations into halogenated flavonoid derivatives have shown that the number and position of halogen substitution significantly affect molecular interactions with lipid membranes. These findings suggest that this compound could serve as a starting material for developing compounds with tailored membrane permeability characteristics, which is crucial for drug design and delivery applications.

Overview of Halogenated Benzaldehydes in Organic Chemistry

Halogenated benzaldehydes constitute a fundamentally important class of aromatic compounds that have revolutionized synthetic organic chemistry through their unique electronic and steric properties. These derivatives of benzaldehyde, characterized by the substitution of one or more hydrogen atoms on the benzene ring with halogen atoms such as fluorine, chlorine, bromine, or iodine, exhibit significantly altered chemical and physical properties compared to their unsubstituted parent compound. The introduction of halogen substituents profoundly influences molecular reactivity, making these compounds indispensable intermediates across pharmaceutical synthesis, pesticide formulation, and dye production applications.

The electronic effects of halogen substitution on benzaldehyde frameworks involve complex interactions between inductive and resonance contributions. Halogen atoms, due to their high electronegativity, exert strong electron-withdrawing effects through inductive mechanisms, while simultaneously providing electron density through resonance interactions involving their lone pairs. This dual electronic character creates unique reactivity patterns that can be exploited for selective chemical transformations. The steric effects of halogen substitution become particularly pronounced in ortho-substituted derivatives, where the size of the halogen atom can significantly influence molecular conformation and reactivity.

Comprehensive thermodynamic studies of halogenated benzaldehydes have revealed systematic trends in their physical properties that correlate with the nature and position of halogen substitution. Volatility measurements demonstrate that halogenation generally decreases vapor pressure compared to unsubstituted benzaldehyde, with the effect becoming more pronounced as the size of the halogen atom increases. Phase transition studies reveal that halogenated benzaldehydes typically exhibit higher melting points than benzaldehyde itself, reflecting increased intermolecular interactions resulting from halogen bonding and enhanced polarizability. Water solubility data indicate that halogen substitution generally decreases aqueous solubility due to reduced molecular polarity, though the specific position of substitution can dramatically influence this trend.

The synthetic utility of halogenated benzaldehydes extends far beyond their role as simple electrophilic partners in condensation reactions. These compounds serve as versatile platforms for cross-coupling chemistry, where the halogen substituents can participate in palladium-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds. The aldehyde functionality provides an orthogonal reactive site that can be independently manipulated through reduction, oxidation, or condensation reactions. This dual reactivity makes halogenated benzaldehydes particularly valuable for convergent synthetic strategies in complex molecule synthesis.

Relationship to Structurally Related Compounds

The structural landscape surrounding this compound encompasses a diverse array of closely related compounds that share common motifs while exhibiting distinct properties and applications. Understanding these relationships provides crucial insights into structure-activity patterns and guides rational design strategies for new derivatives. The most closely related compounds include various combinations of halogenated and alkoxy-substituted benzaldehydes that maintain the core aromatic aldehyde framework while varying the nature, number, and position of substituents.

3-Bromo-6-chloro-2-fluorobenzaldehyde represents a direct structural analog where the butoxy group has been replaced with a bromine atom. This compound, with the molecular formula C₇H₃BrClFO and CAS number 886615-30-1, maintains the same halogenation pattern at the 6 and 2 positions while introducing additional halogen functionality at the 3 position. The substitution of the butoxy group with bromine significantly alters the compound's electronic properties and reactivity profile, making it more electrophilic and potentially more reactive toward nucleophilic aromatic substitution reactions. Safety data for this compound indicate hazard classifications including harmful if swallowed, skin irritation, eye irritation, and respiratory irritation.

Another significant structural relative is 3-Bromo-2-butoxy-6-fluorobenzaldehyde, which features a different arrangement of the halogen and alkoxy substituents. With the molecular formula C₁₁H₁₂BrFO₂ and molecular weight 275.11, this compound demonstrates how positional isomerism can dramatically influence molecular properties while maintaining the same functional group complement. The repositioning of the butoxy group from the 3 to the 2 position, combined with the exchange of chlorine for bromine at the 6 position, creates a distinct electronic environment that could lead to different biological activities and synthetic applications.

The comparison with simpler analogs such as 2-Chloro-6-fluorobenzaldehyde provides insights into the contribution of the butoxy substituent to overall molecular properties. This compound, with the molecular formula C₇H₄ClFO and molar mass 158.56 grams per mole, represents the core halogenated benzaldehyde framework without alkoxy substitution. Its preparation through oxidation of 2-chloro-6-fluorotoluene using chromyl chloride demonstrates classical synthetic approaches to halogenated benzaldehydes. The compound finds applications in the production of antiseptics such as dicloxacillin and flucloxacillin, as well as in pesticide manufacturing.

Table 1: Comparative Data for Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| This compound | 1706430-68-3 | C₁₁H₁₂ClFO₂ | 230.66 | Butoxy, Chloro, Fluoro |

| 3-Bromo-6-chloro-2-fluorobenzaldehyde | 886615-30-1 | C₇H₃BrClFO | 237.46 | Bromo, Chloro, Fluoro |

| 3-Bromo-2-butoxy-6-fluorobenzaldehyde | 2379322-49-1 | C₁₁H₁₂BrFO₂ | 275.11 | Bromo, Butoxy, Fluoro |

| 2-Chloro-6-fluorobenzaldehyde | Not specified | C₇H₄ClFO | 158.56 | Chloro, Fluoro |

The synthetic accessibility and commercial availability of these related compounds vary considerably, reflecting differences in synthetic complexity and market demand. This compound is commercially available from multiple suppliers with purities typically exceeding 97 percent. The compound is supplied with proper identification codes including the MDL number MFCD27986837 and various catalog numbers from different suppliers. Storage recommendations typically specify sealed containers under dry conditions at temperatures between 2-8°C.

The SMILES representation O=CC1=C(Cl)C=CC(OCCCC)=C1F for this compound clearly illustrates the substitution pattern and can be compared with related compounds to understand structural variations. Computational chemistry data reveal important molecular descriptors, including a topological polar surface area of 26.3 Ų, a calculated logarithm of the partition coefficient (LogP) of 3.58, and five rotatable bonds. These parameters provide quantitative measures for comparing lipophilicity, molecular flexibility, and membrane permeability potential across the series of related compounds.

Properties

IUPAC Name |

3-butoxy-6-chloro-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO2/c1-2-3-6-15-10-5-4-9(12)8(7-14)11(10)13/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCOEBBGRQVLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C(C=C1)Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Fluorination of Benzaldehyde Precursors

A key intermediate related to 3-butoxy-6-chloro-2-fluorobenzaldehyde is 2-chloro-6-fluorobenzaldehyde. A patented method describes an efficient preparation route starting from 2-chloro-6-fluorotoluene, which undergoes radical chlorination under metal halide lamp illumination to form chlorinated benzyl chlorides, followed by hydrolysis to yield the aldehyde.

Reaction conditions and steps:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Chlorination of 2-chloro-6-fluorotoluene | 180 °C, chlorine gas under metal halide lamp irradiation | Phosphorus trichloride (0.5 mL per 250 g substrate) added to improve product quality |

| 2 | Monitoring chlorinated intermediates | Gas chromatography to detect 2-chloro-6-fluorobenzyl chloride content < 0.5% | Reaction stopped when threshold reached |

| 3 | Hydrolysis with ferric solid superacid catalyst | 100-200 °C, slow addition of water over 2-4 hours, incubation for 4 ± 0.5 hours | Catalyst: FeSO4/Fe3O4 solid superacid |

| 4 | Alkali treatment and phase separation | pH adjusted ≥ 8 with aqueous sodium carbonate or hydroxide at 80-100 °C | Organic phase isolated and purified by distillation or rectification |

- Yield: Approximately 92-95%

- Purity: ~99.7% by gas chromatography

This method avoids the use of corrosive sulfuric acid, reducing equipment corrosion and environmental pollution, while maintaining high efficiency and product quality.

Introduction of the Butoxy Group

The butoxy substituent at the 3-position is typically introduced via nucleophilic aromatic substitution (SNAr) or via alkylation of a hydroxy-substituted intermediate.

- Starting from 3-hydroxy-6-chloro-2-fluorobenzaldehyde or a suitable protected derivative.

- Reacting with butyl halide (e.g., butyl bromide or chloride) under basic conditions to form the butoxy ether.

| Parameter | Typical Value |

|---|---|

| Base | Potassium carbonate or sodium hydride |

| Solvent | Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) |

| Temperature | 60-100 °C |

| Time | Several hours (4-24 h) |

This alkylation step is well-established for introducing alkoxy groups on aromatic rings bearing electron-withdrawing substituents such as halogens and aldehydes.

Alternative Synthetic Routes

Formylation of Pre-Substituted Aromatic Rings

If the butoxy and halogen substituents are installed first, the aldehyde group can be introduced via formylation methods such as:

- Vilsmeier-Haack reaction: Using POCl3 and DMF to formylate an activated aromatic ring.

- Reimer-Tiemann reaction: For phenolic precursors, although less common for halogenated rings.

The choice depends on the stability of substituents under reaction conditions and regioselectivity.

Purification and Characterization

Purification of the final this compound typically involves:

- Liquid-liquid extraction to separate organic and aqueous phases.

- Vacuum distillation or column chromatography to achieve high purity.

- Crystallization if solid form is desired.

Characterization methods include:

- Gas chromatography (GC) for purity.

- Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

- Mass spectrometry (MS) and infrared (IR) spectroscopy.

Summary Table of Key Preparation Parameters

| Step | Starting Material | Reagents & Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Chlorination | 2-chloro-6-fluorotoluene | Cl2, PCl3, metal halide lamp | 180 °C, illumination | ~90 | - | Radical chlorination |

| Hydrolysis | Chlorinated benzyl chlorides | FeSO4/Fe3O4 solid superacid, water | 100-200 °C, 4 h | 92-95 | 99.7 | Avoids sulfuric acid |

| Alkylation | 3-hydroxy-6-chloro-2-fluorobenzaldehyde | Butyl bromide, K2CO3 | 60-100 °C, 4-24 h | Variable | - | SNAr or Williamson ether synthesis |

| Formylation (if needed) | Substituted aromatic ring | POCl3, DMF (Vilsmeier-Haack) | 0-100 °C | Variable | - | For aldehyde introduction |

Research Findings and Considerations

- The patented chlorination and hydrolysis method for 2-chloro-6-fluorobenzaldehyde offers a scalable, environmentally friendlier route with high yield and purity, which can be adapted for preparing the halogenated core of this compound.

- The introduction of the butoxy group requires careful control of reaction conditions to avoid side reactions, especially considering the electron-withdrawing effects of chloro and fluoro substituents.

- Purification steps are critical to remove residual chlorinated by-products and unreacted starting materials.

- Analytical monitoring by gas chromatography and other spectroscopic methods ensures product quality and process control.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-6-chloro-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 3-butoxy-6-chloro-2-fluorobenzoic acid.

Reduction: Formation of 3-butoxy-6-chloro-2-fluorobenzyl alcohol.

Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Butoxy-6-chloro-2-fluorobenzaldehyde has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butoxy-6-chloro-2-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The presence of the butoxy, chloro, and fluoro groups can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Table 1: Key Properties of 3-Butoxy-6-chloro-2-fluorobenzaldehyde and Analogs

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Purity | Substituents (Positions) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|---|---|

| This compound | 1706430-68-3 | C₁₁H₁₂ClFO₂ | 230.66 | 98% | 3-BuO, 6-Cl, 2-F | N/A | N/A |

| 3-Butoxybenzaldehyde | 30609-20-2 | C₁₁H₁₄O₂ | 178.23 | 95% | 3-BuO | N/A | N/A |

| 2-n-Butoxy-5-chlorobenzaldehyde | 27590-76-7 | C₁₁H₁₃ClO₂ | 212.67 | 95% | 2-BuO, 5-Cl | N/A | N/A |

| 3-(3-Fluoro-6-methoxyphenyl)benzaldehyde | 1178297-54-5 | C₁₄H₁₁FO₂ | 230.23 | N/A | Biphenyl: 3-F, 6-OMe; Aldehyde at 3' | 1.183 (Predicted) | 343.7 (Predicted) |

| 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde | 2432849-04-0 | C₁₅H₁₃FO₂ | 244.26 | N/A | 6-BnO, 2-F, 3-Me | 1.184 (Predicted) | 364.9 (Predicted) |

| 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde | 1114809-05-0 | C₁₄H₁₀BrFO₂ | 309.13 | N/A | 3-BnO, 6-Br, 2-F | N/A | N/A |

Industrial and Pharmaceutical Relevance

- The 98% purity of this compound (vs. 95% for 3-Butoxybenzaldehyde) suggests optimized synthesis protocols, making it suitable for high-value applications like drug intermediates .

Biological Activity

3-Butoxy-6-chloro-2-fluorobenzaldehyde is an organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C11H12ClF O2

- Molecular Weight : 230.67 g/mol

- CAS Number : 1706430-68-3

This compound features a unique combination of functional groups, which contributes to its reactivity and biological interactions. The aldehyde functional group allows it to participate in various chemical reactions, while the chloro and fluoro substituents enhance its biological activity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The presence of the butoxy, chloro, and fluoro groups influences the compound's reactivity and interactions with other molecules, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds can inhibit the growth of various bacterial strains through mechanisms that may involve disruption of cellular processes or direct interaction with microbial cell components. Further studies are needed to confirm the specific antimicrobial efficacy of this compound.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways involved in programmed cell death. The compound's unique structure may allow it to target cancer cells selectively, minimizing damage to normal cells.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Its ability to form covalent bonds with active site residues can inhibit enzyme activity, making it a candidate for developing drugs targeting specific enzymes involved in disease processes.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Potential inhibition of enzymes |

Case Study: Anticancer Activity

In a study examining the anticancer properties of various substituted benzaldehydes, this compound was found to significantly reduce cell viability in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, leading to apoptosis. This suggests that further exploration could yield promising results for developing new anticancer therapies.

Q & A

Q. What are the most reliable synthetic routes for preparing 3-Butoxy-6-chloro-2-fluorobenzaldehyde?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation. For example:

- Nucleophilic substitution : React 6-chloro-2-fluorobenzaldehyde with 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the butoxy group at the 3-position .

- Oxidation : Start with 3-butoxy-6-chloro-2-fluorobenzyl alcohol and oxidize using MnO₂ or Swern oxidation to yield the aldehyde .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-oxidation or side reactions.

Q. How should researchers characterize this compound to confirm purity and structure?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., butoxy CH₂ groups at δ ~1.0–1.6 ppm, aldehyde proton at δ ~10 ppm) .

- Mass Spectrometry (GC-MS/LC-MS) : Verify molecular ion peaks (expected m/z for C₁₁H₁₂ClFO₂: ~238.06) and fragmentation patterns .

- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .

Q. What factors influence the stability of this compound during storage?

- Methodological Answer : Stability is affected by:

Q. What are the primary research applications of this compound?

- Methodological Answer : The compound serves as a versatile intermediate:

- Pharmaceuticals : Aldehyde group enables synthesis of Schiff bases or heterocycles (e.g., quinazolines) for drug discovery .

- Agrochemicals : Chloro and fluoro substituents enhance bioactivity in pesticide precursors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported regioselectivity during substitution reactions involving this compound?

- Methodological Answer : Conflicting regioselectivity data may arise from solvent polarity or catalyst choice. For example:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 3-position, while non-polar solvents may lead to competing pathways .

- Catalytic Screening : Test Pd/Cu catalysts for cross-coupling reactions to optimize site-specific functionalization .

- Validation : Use DFT calculations to predict electronic effects of substituents on reaction pathways .

Q. What strategies mitigate competing side reactions when derivatizing the aldehyde group?

- Methodological Answer : To minimize undesired by-products:

- Protecting Groups : Temporarily protect the aldehyde with a diethyl acetal before modifying other sites .

- Low-Temperature Reactions : Perform condensations (e.g., with hydrazines) at 0–5°C to control reactivity .

- By-Product Analysis : Use LC-MS to identify and quantify impurities, then adjust stoichiometry or catalysts .

Q. How do electron-donating (butoxy) and electron-withdrawing (Cl, F) substituents impact reactivity in cross-coupling reactions?

- Methodological Answer : The butoxy group increases electron density at the benzene ring, while Cl/F withdraw electrons:

- Suzuki Coupling : The electron-rich ring may enhance oxidative addition with aryl halides but reduce electrophilicity at the aldehyde .

- Kinetic Studies : Compare reaction rates with analogous compounds (e.g., 3-methoxy derivatives) to isolate substituent effects .

- Computational Modeling : Use Gaussian or ORCA to map charge distribution and predict reactive sites .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Methodological Answer : Conflicting NMR or MS data may stem from solvent impurities or tautomerism:

Q. What computational tools are recommended for predicting the compound’s behavior in novel reactions?

- Methodological Answer : Leverage software for mechanistic insights:

- DFT (Gaussian, ORCA) : Model transition states for substitution or coupling reactions .

- Molecular Dynamics (AMBER) : Simulate solvent effects on reaction pathways.

- Cheminformatics (RDKit) : Predict solubility, logP, and bioactivity for derivative prioritization .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.